REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([N+:9]([O-])=O)=[C:7]([CH3:12])[CH:6]=[CH:5][N:4]=1.CO[C:15](OC)(N(C)C)[CH3:16]>>[CH3:15][C:16]1[NH:9][C:8]2[C:7]([CH:12]=1)=[CH:6][CH:5]=[N:4][C:3]=2[O:2][CH3:1]
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
COC1=NC=CC(=C1[N+](=O)[O-])C
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
COC(C)(N(C)C)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a deep purple-red oil
|
Type
|
ADDITION
|
Details
|
Benzene (4 mL) and 10% Pd/C (25 mg) were added
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
CUSTOM
|
Details
|
was purified directly by silica gel chromatography (20% EtOAc/hex)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC2=C(N=CC=C2C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 112 mg | |
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |